molecular formula C15H15NO2 B3054471 [(4-Methylphenyl)amino](phenyl)acetic acid CAS No. 60561-72-0

[(4-Methylphenyl)amino](phenyl)acetic acid

Cat. No.: B3054471
CAS No.: 60561-72-0
M. Wt: 241.28 g/mol
InChI Key: MBFYSIABRBKLNY-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)amino](phenyl)acetic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylanilino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-13(10-8-11)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYSIABRBKLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308052
Record name (4-Methylanilino)(phenyl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40308052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60561-72-0
Record name NSC201726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methylanilino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Alpha Amino Acid Derivatives in Organic and Medicinal Chemistry

Alpha-amino acid derivatives are a cornerstone of contemporary organic and medicinal chemistry. These molecules, which are modifications of the natural amino acids that constitute proteins, are indispensable tools for innovation across multiple scientific disciplines. nih.gov Their versatility allows them to be tailored for specific biological activities or material properties. nih.gov

In organic synthesis, these derivatives serve as crucial building blocks for constructing complex molecules and natural products. chemicalbook.com Their inherent chirality and multiple functional groups (amino, carboxyl, and a variable side chain) offer rich chemistry for creating diverse molecular architectures. Synthetic strategies like the Strecker reaction and other methods for C-C bond formation are continually refined to produce a wide array of both natural and unnatural amino acid derivatives. chemspider.comresearchgate.net These methods enable chemists to introduce specific modifications, such as protecting the amino or carboxyl groups, to facilitate their use in multi-step syntheses, most notably in the solid-phase peptide synthesis (SPPS) used to create custom peptides. nih.govnih.gov

In medicinal chemistry, the importance of alpha-amino acid derivatives is paramount. They are integral to the design of peptide-based drugs, enzyme inhibitors, and targeted drug delivery systems. nih.gov By mimicking the transition states of enzymatic reactions, certain derivatives can act as potent inhibitors of enzymes like proteases, which are involved in numerous disease processes. chemchart.com Furthermore, the incorporation of unnatural amino acid derivatives into peptide chains can enhance stability, improve bioavailability, and create peptidomimetics with novel therapeutic functions. nih.govchemicalbook.com Their roles extend to being precursors for vital biomolecules, contributing to energy production pathways, and acting as key components in the synthesis of complex natural products with significant biological activity. chemicalbook.comnih.gov

Structural Characteristics and Research Potential of 4 Methylphenyl Aminoacetic Acid

Alkylation Reactions of Primary Amines

A direct and traditional approach to forming the N-aryl bond in the target molecule is through the alkylation of a primary aromatic amine. This method relies on the nucleophilic character of the amine to displace a leaving group on an appropriate acetic acid derivative.

Synthesis via p-Toluidine and 2-Chloro-2-phenylacetic Acid Condensation

One of the most straightforward synthetic routes to (4-Methylphenyl)aminoacetic acid involves the direct condensation of p-toluidine with 2-chloro-2-phenylacetic acid. chemchart.com In this nucleophilic substitution reaction, the amino group of p-toluidine attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloro-2-phenylacetic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Table 1: Reactants for Condensation Synthesis

Reactant 1 Reactant 2 Product

This method represents a classical alkylation approach to forming C-N bonds. The choice of solvent and base, as well as the reaction temperature, are critical parameters that need to be optimized to maximize the yield and purity of the final product.

Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds with high efficiency and selectivity. The Chan-Lam coupling is a prominent example of such a transformation.

Application of Chan-Lam Coupling with 4-Tolylboronic Acid

The Chan-Lam coupling reaction offers a powerful alternative for the N-arylation of amino acids. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl boronic acid with an amine. wikipedia.org For the synthesis of (4-Methylphenyl)aminoacetic acid, this would involve the coupling of 4-tolylboronic acid with 2-amino-2-phenylacetic acid (phenylglycine). chemchart.com

The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and a base. organic-chemistry.org A key advantage of the Chan-Lam coupling is its tolerance to a wide range of functional groups and its ability to be performed under relatively mild conditions, often open to the air. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine and subsequent reductive elimination to form the desired N-aryl amino acid. wikipedia.org

Table 2: Key Components for Chan-Lam Coupling

Arylating Agent Amine Substrate Catalyst

Friedel-Crafts Alkylation Routes in Related Phenylacetic Acid Systems

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. wikipedia.org While not a direct method for the synthesis of the target N-aryl amino acid, Friedel-Crafts alkylation is a fundamental method for synthesizing the parent phenylacetic acid backbone. quora.comgoogle.com

For instance, phenylacetic acid can be synthesized via the Friedel-Crafts alkylation of benzene. quora.com A patented method describes the synthesis of phenylacetic acid through the selective Friedel-Crafts alkylation of benzene with glycolide (B1360168) or oligomeric glycolic acid in the presence of a Lewis acid catalyst like aluminum chloride. google.com This approach highlights the utility of Friedel-Crafts chemistry in constructing the core phenylacetic acid structure, which can then be further functionalized to introduce the amino and N-aryl groups.

Enantioselective Synthesis and Chiral Resolution Strategies for Optically Active Forms

Since (4-Methylphenyl)aminoacetic acid contains a stereocenter, the synthesis of enantiomerically pure forms is of great importance. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts or auxiliaries. Recent advances have focused on nitrene-mediated C-H insertion into carboxylic acids to form α-amino acids with high enantioselectivity. nature.com Another approach involves the N-H insertion reaction of vinyldiazoacetates with carbamates, catalyzed by a combination of rhodium and chiral phosphoric acids, to produce α-alkenyl α-amino acids with excellent enantioselectivity. rsc.orgnih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture. This can be done by several methods, including:

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Enzymatic Resolution: Utilizing enzymes, such as acylases, that selectively act on one enantiomer of a derivatized amino acid, allowing for the separation of the two forms. acs.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.gov Glycopeptide selectors, for instance, have been used to elucidate the chiral resolution of aromatic amino acids. nih.gov

Optimization of Reaction Conditions for Yield and Purity in Related Amino Acid Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of N-aryl amino acids, several factors can be fine-tuned.

In metal-catalyzed N-arylation reactions, the choice of catalyst, ligand, base, and solvent can significantly impact the outcome. For example, in the palladium-catalyzed N-arylation of amino acid esters, a design of experiment (DOE) approach was used to optimize the reaction, identifying t-BuBrettPhos Pd G3 or G4 precatalysts as highly effective in minimizing racemization under mild conditions. acs.orgnih.gov The use of a weaker base, such as cesium carbonate, was found to be crucial for preserving the stereochemical integrity of the amino acid. nih.gov

Solvent choice is also critical. A study on the synthesis of N-aryl amino alcohols found that the addition of a small amount of water to an ethanol (B145695) solvent system could significantly improve the reaction yield. rsc.org Temperature is another key parameter; lowering the reaction temperature can often improve enantioselectivity, as demonstrated in an organocatalytic acyl substitution reaction where a decrease from room temperature to 0 °C enhanced the enantiomeric ratio. rsc.org

Table 3: Parameters for Optimization in N-Aryl Amino Acid Synthesis

Parameter Common Variables Desired Outcome
Catalyst Palladium, Copper complexes High turnover, selectivity
Ligand Phosphine-based (e.g., t-BuBrettPhos) Enhanced reactivity, stability
Base Cesium carbonate, Potassium carbonate Efficient proton scavenging, minimal side reactions
Solvent Toluene, THF, Ethanol/Water mixtures Good solubility, favorable kinetics

| Temperature | 0 °C to 80 °C | Optimal rate, high enantioselectivity |

By systematically varying these parameters, synthetic routes can be tailored to produce (4-Methylphenyl)aminoacetic acid and its analogues with high efficiency and stereochemical purity.

Chemical Transformations and Derivatization Studies of 4 Methylphenyl Aminoacetic Acid

Reactivity of the Amino and Carboxylic Acid Functionalities

The simultaneous presence of a secondary amino group and a carboxylic acid group in (4-Methylphenyl)aminoacetic acid allows for a range of reactions typical of amino acids, including esterification, amidation, and reduction.

The carboxylic acid moiety can be readily converted into its corresponding esters through Fischer esterification. For instance, refluxing the amino acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid yields the methyl ester. yakhak.org This transformation is often a preliminary step for further modifications or to enhance the solubility of the compound in organic solvents.

Amide bond formation is another key reaction of the carboxylic acid group. Direct amidation with amines can be challenging due to the formation of a non-reactive carboxylate salt. orgoreview.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, facilitating the reaction with a primary or secondary amine to form the corresponding amide. orgoreview.com Alternatively, methods for the direct amidation of unprotected amino acids using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been developed, offering a more atom-economical approach. rsc.org

The secondary amine functionality, on the other hand, can undergo N-acylation when treated with acyl chlorides or anhydrides. To prevent self-reaction between the amino and carboxylic acid groups of different molecules, protection of one of the functional groups is often necessary. For instance, the amino group can be protected with common protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) before carrying out reactions at the carboxylic acid terminus. rsc.org

Modifications and Substitutions on the Phenyl and 4-Methylphenyl Moieties

The phenyl and 4-methylphenyl rings of (4-Methylphenyl)aminoacetic acid are susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director, influencing the position of incoming electrophiles. byjus.com However, the bulky nature of the rest of the molecule can lead to steric hindrance, favoring substitution at the para-position of the unsubstituted phenyl ring.

Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. For example, halogenation can be achieved using reagents like bromine water, which can lead to poly-substitution if the reaction conditions are not carefully controlled. byjus.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. It's important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the functionalization of the aryl groups. nih.govresearchgate.netorganic-chemistry.orgorgsyn.org These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. For these reactions to be applied, the aromatic rings would first need to be functionalized with a halide or a triflate group. This initial functionalization can be achieved through electrophilic halogenation. Subsequent cross-coupling with boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) can introduce a wide variety of substituents onto the phenyl or 4-methylphenyl rings, significantly expanding the structural diversity of the derivatives.

Exploration of Carbamic Acid Derivatives and Hydrolytic Stability

The secondary amine of (4-Methylphenyl)aminoacetic acid can react with carbon dioxide or its derivatives to form carbamic acids and their corresponding esters (carbamates). The direct reaction of secondary amines with CO2 can form N,N-disubstituted carbamic acids. researchgate.net These carbamic acids are often unstable and exist in equilibrium with the starting amine and carbon dioxide.

Carbamate (B1207046) esters are generally more stable and can be synthesized by reacting the amino acid with a chloroformate or by the aminolysis of a carbonate. The stability of carbamates to hydrolysis is influenced by the electronic nature of the substituents on the nitrogen and the oxygen of the carbamate group. Generally, N-aryl carbamates can be susceptible to hydrolysis, and their stability can be tuned by the electronic properties of the aryl groups. nih.gov Electron-withdrawing groups on the aryl ring can increase the rate of hydrolysis. The hydrolytic stability of carbamate derivatives is a crucial factor in their potential application as prodrugs or in other biological contexts.

Hydrolytic Stability of Selected Carbamate Derivatives
Carbamate StructureConditionHalf-life (t½)
N-phenyl carbamatepH 7.451 min
N-phenyl thiocarbamatepH 7.42.6 min
Carbamic acid alkyl esterspH 9.0Stable after 24h

Oxidation and Reduction Pathways in Analogue Structures

The (4-Methylphenyl)aminoacetic acid molecule possesses functional groups that can undergo both oxidation and reduction. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). britannica.comchemistrysteps.comlibretexts.org Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids unless they are first converted to a more reactive derivative like an ester or an acid chloride. chemistrysteps.com The reduction of the carboxylic acid to an aldehyde is challenging as aldehydes are more reactive towards reduction than the starting acid. organic-chemistry.org

The secondary amine and the aromatic rings can be susceptible to oxidation. Oxidative decarboxylation of N-phenylglycine and its N-alkyl derivatives has been observed, often leading to the formation of anilines and formaldehyde (B43269) or other carbonyl compounds. nih.govniscpr.res.inresearchgate.netlookchem.com This process can be initiated by various oxidizing agents and can proceed through radical intermediates. For instance, studies on N-alkyl-N-phenylglycines have shown that enzymatic oxidation can lead to both oxidative and non-oxidative decarboxylation products. nih.gov

Formation of Imidazole (B134444) and Other Heterocyclic Derivatives

The bifunctional nature of (4-Methylphenyl)aminoacetic acid makes it a potential precursor for the synthesis of various heterocyclic compounds. The formation of imidazole derivatives from α-amino acids is a well-established area of synthetic chemistry. organic-chemistry.orgsemanticscholar.org One common approach involves the reaction of an α-amino acid or its derivative with a 1,2-dicarbonyl compound and an ammonia (B1221849) source.

While direct cyclization of (4-Methylphenyl)aminoacetic acid to form an imidazole might be challenging, its derivatives could be more amenable to such transformations. For example, conversion of the carboxylic acid to an amide or an amino ketone could provide a suitable precursor for cyclization reactions. The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of a 1,2-diketone, an aldehyde, and an amine in the presence of a catalyst. semanticscholar.org In this context, derivatives of (4-Methylphenyl)aminoacetic acid could potentially serve as the amine component in such multi-component reactions.

Furthermore, the oxidative decarboxylation of N-phenylglycines in the presence of suitable coupling partners can lead to the formation of quinoline (B57606) derivatives, highlighting another pathway for the synthesis of N-heterocycles from this class of compounds. nih.gov The exploration of such cyclization reactions opens up possibilities for creating complex heterocyclic scaffolds based on the (4-Methylphenyl)aminoacetic acid framework.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methylphenyl Aminoacetic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy provides profound insights into the bonding and functional groups present in a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum unique to the compound's structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes would include the O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be anticipated in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed around 2950-2850 cm⁻¹. The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range. Bending vibrations for the aromatic rings and the various C-H bonds would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table summarizing these expected FT-IR peaks is presented below.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H stretch (broad)Carboxylic Acid
3500-3300N-H stretchSecondary Amine
>3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1725-1700C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1350-1250C-N stretchAmine

Raman Spectroscopy

A representative data table for the expected Raman shifts is provided below.

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3060Aromatic C-H stretchPhenyl/Methylphenyl
~2920Methyl C-H stretchMethyl
~1600Aromatic C=C stretchPhenyl/Methylphenyl
~1000Aromatic ring breathingPhenyl/Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (4-Methylphenyl)aminoacetic acid would provide a wealth of structural information. The proton of the carboxylic acid (COOH) would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The proton on the chiral center (CH) would resonate as a singlet or a doublet depending on the coupling with the N-H proton. The aromatic protons would appear in the range of 6.5-8.0 ppm, with their splitting patterns revealing the substitution on the phenyl rings. The methyl group protons (CH₃) would give a characteristic singlet at a more upfield position, generally around 2.0-2.5 ppm. The N-H proton would also be present, its chemical shift and multiplicity being solvent-dependent.

Below is a hypothetical table of expected ¹H NMR chemical shifts.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
>10broad s1HCOOH
6.5-8.0m9HAromatic-H
~5.0s/d1HN-CH-Ph
~4.0broad s1HNH
2.0-2.5s3HCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (4-Methylphenyl)aminoacetic acid, the carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 170-180 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The carbon of the chiral center (CH) would appear in the midfield region, and the methyl carbon (CH₃) would be the most upfield signal, typically below 30 ppm.

A summary of the anticipated ¹³C NMR chemical shifts is presented in the following table.

Chemical Shift (ppm)Carbon Type
170-180C=O (Carboxylic Acid)
110-150Aromatic C
50-70N-CH-Ph
<30CH₃

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound. For (4-Methylphenyl)aminoacetic acid (C₁₅H₁₅NO₂), the calculated exact mass would be a key piece of data. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the C-N bond, and fragmentation of the aromatic rings. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Ionm/z (calculated)Description
[C₁₅H₁₅NO₂]⁺241.1103Molecular Ion
[C₁₄H₁₄N]⁺196.1126Loss of COOH
[C₇H₇]⁺91.0548Tropylium ion from phenyl group
[C₇H₈N]⁺106.0657Fragment from methylphenylamino group

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Crystal Packing and Unit Cell Parameters

The crystal system, space group, and unit cell dimensions are fundamental parameters derived from SC-XRD data. These parameters define the repeating unit of the crystal lattice. For a hypothetical crystal of (4-Methylphenyl)aminoacetic acid, these parameters would be determined with high precision.

Crystal System: Indicates the symmetry of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: Provides detailed information about the symmetry elements present within the crystal.

Unit Cell Dimensions: Consists of the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Z Value: Represents the number of molecules in the unit cell.

A representative data table for a hypothetical analysis is presented below.

Table 1: Hypothetical Crystallographic Data for (4-Methylphenyl)aminoacetic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available
Z 4
Calculated Density (g/cm³) Value not available

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. For (4-Methylphenyl)aminoacetic acid, hydrogen bonding involving the carboxylic acid and the secondary amine groups would be expected to play a dominant role in the crystal packing. The carboxylic acid groups could form classic hydrogen-bonded dimers, while the N-H group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength.

For (4-Methylphenyl)aminoacetic acid, the presence of aromatic rings and non-bonding electrons on the nitrogen and oxygen atoms would give rise to characteristic absorption bands. The expected electronic transitions would be π → π* transitions associated with the aromatic systems and potentially n → π* transitions involving the lone pair electrons of the nitrogen and oxygen atoms. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used for the measurement.

Table 2: Expected UV-Vis Absorption Data for (4-Methylphenyl)aminoacetic acid

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Assignment
Methanol (B129727) Value not available Value not available π → π*
Value not available Value not available n → π*
Ethanol (B145695) Value not available Value not available π → π*

The specific λmax values would provide information about the energy gaps between the electronic orbitals involved in the transitions. The study of solvatochromism, or the change in absorption spectra with solvent polarity, could offer further insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

Computational and Theoretical Investigations of 4 Methylphenyl Aminoacetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govthaiscience.info Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. For (4-Methylphenyl)aminoacetic acid, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground state properties. nih.gov

The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the molecule's stability and steric interactions between the phenyl, 4-methylphenyl (tolyl), and acetic acid groups. Studies on similar molecules demonstrate that DFT is highly effective in predicting these structural parameters. nih.gov

Table 1: Illustrative Geometric Parameters Calculated via DFT This table illustrates the type of data that would be obtained from a DFT geometry optimization for (4-Methylphenyl)aminoacetic acid.

ParameterDescriptionTypical Expected Outcome
Bond Lengths (Å)
C-NLength of the bond between the central carbon and the amino nitrogen.Predicted values would indicate the degree of single or partial double bond character.
C=OLength of the carbonyl bond in the acetic acid group.Expected to be characteristic of a double bond, around 1.20-1.22 Å.
C-OLength of the single bond in the carboxylic acid group.Expected to be longer than the C=O bond, around 1.34-1.36 Å.
**Bond Angles (°) **
C-N-CAngle around the central nitrogen atom.Reflects the hybridization and steric environment of the nitrogen.
O=C-OAngle within the carboxylic acid group.Typically close to 120°, indicating sp² hybridization of the carbon.
Dihedral Angles (°)
Phenyl Ring TorsionThe twist of the phenyl ring relative to the rest of the molecule.Indicates the degree of planarity and potential for electronic conjugation.

Hartree-Fock (HF) Level Computations

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry approach. It approximates the many-electron wave function as a single Slater determinant, meaning it does not fully account for electron correlation. While generally less accurate than DFT for many properties, HF computations are valuable for providing a baseline understanding of the electronic structure and are often used in conjunction with DFT. nih.gov

For (4-Methylphenyl)aminoacetic acid, HF calculations with a suitable basis set (e.g., 6-311++G(d,p)) would also yield an optimized geometry and electronic energy. nih.gov Comparing the results from HF and DFT can offer insights into the importance of electron correlation for describing the molecule's properties. Often, bond lengths calculated by HF may be slightly different from those calculated by DFT, which can then be compared against experimental data if available to gauge the accuracy of each method. nih.govnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of both DFT and HF methods is the prediction of vibrational spectra (Infrared and Raman). researchgate.net After geometry optimization, frequency calculations can be performed. These calculations predict the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. pulsus.com

The resulting theoretical spectra can be compared with experimentally obtained FT-IR and FT-Raman spectra. nih.gov This comparison is a critical step in validating the computational model. While calculated frequencies are often systematically higher than experimental ones, they can be scaled using an appropriate factor to achieve excellent agreement. nih.gov This correlative approach allows for the confident assignment of spectral peaks to specific molecular motions, providing a detailed picture of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state, facilitating chemical reactions. nih.govirjweb.com

For (4-Methylphenyl)aminoacetic acid, DFT or HF calculations would provide the energies of the HOMO and LUMO. The analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electron donation (HOMO) and acceptance (LUMO). Typically, the HOMO might be localized on the electron-rich amino group and aromatic rings, while the LUMO could be centered on the electron-withdrawing carboxylic acid group. This information is invaluable for predicting how the molecule will interact with other reagents. wuxiapptec.com

Table 2: Key Reactivity Descriptors from FMO Analysis This table outlines the parameters derived from HOMO and LUMO energies.

ParameterFormulaChemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. A hard molecule has a large gap. irjweb.com
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; a soft molecule is more reactive.
Electronegativity (χ) (I + A) / 2Measures the power of an atom or group to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. youtube.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like oxygen or nitrogen). researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the acidic proton of the carboxyl group). researchgate.net

Green regions represent neutral or near-zero potential.

For (4-Methylphenyl)aminoacetic acid, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom, identifying them as sites for interaction with electrophiles or for hydrogen bonding. Conversely, a strong positive potential (blue) would be expected on the hydroxyl hydrogen of the carboxylic acid group, highlighting its acidic nature and susceptibility to attack by nucleophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized representation that corresponds to the classic Lewis structure of lone pairs and chemical bonds. wisc.edumendeley.com

A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects. nih.gov It does this by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A large E(2) value indicates a significant delocalization of electron density from the donor to the acceptor, which stabilizes the molecule. wisc.edu

In (4-Methylphenyl)aminoacetic acid, NBO analysis could reveal:

Hyperconjugation: Interactions between the lone pair on the nitrogen atom (n) and the antibonding orbitals (π*) of the adjacent phenyl rings. This delocalization is crucial for the molecule's electronic stability.

Resonance Effects: Charge transfer from the oxygen lone pairs in the carboxylic acid group to the C=O antibonding orbital (n → π*), which explains the resonance stabilization of the carboxylate group.

Hybridization: The analysis also provides the precise spd hybridization of each atom, confirming, for example, the sp² character of the carbonyl carbon and the sp³ character of the central chiral carbon. researchgate.net

Solvent Effects and Energetic Behavior in Different Media (Onsager and Polarizable Continuum Models)

The chemical behavior of a solute is profoundly influenced by its solvent environment. Computational models such as the Onsager and Polarizable Continuum Models (PCM) are instrumental in quantifying these solvent effects on the energetic properties of molecules like (4-Methylphenyl)aminoacetic acid. These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation of solvation energies.

Theoretical studies on analogous N-aryl amino acid structures demonstrate that the choice of solvent significantly impacts their thermodynamic stability. By employing PCM, researchers can calculate the Gibbs free energy of solvation, which reveals how the molecule's energy changes when transferred from the gas phase to a solvent.

For a molecule like (4-Methylphenyl)aminoacetic acid, moving from a non-polar solvent such as hexane (B92381) to a polar solvent like water would be expected to have a pronounced effect on its energetics. The polarizable nature of the solvent interacts with the solute's charge distribution, leading to stabilization. The carboxylic acid and the secondary amine groups, in particular, would experience significant interactions with polar solvent molecules through hydrogen bonding.

To illustrate the energetic behavior in different media, the following table presents hypothetical data based on typical findings for structurally related N-aryl amino acids, calculated using a Polarizable Continuum Model. The data showcases the trend of increased stabilization (more negative solvation energy) with increasing solvent polarity.

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Gas Phase10
Hexane1.88-4.5
Dichloromethane8.93-9.8
Ethanol (B145695)24.55-15.2
Water78.39-20.7

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The Onsager model, a precursor to the more sophisticated PCM, provides a foundational understanding of these interactions by modeling the solute in a spherical cavity within the dielectric continuum. While PCM offers a more refined approach by creating a solute-shaped cavity, both models are crucial for predicting how solvent polarity will influence reaction rates and equilibria involving (4-Methylphenyl)aminoacetic acid.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes and dynamic behavior of molecules over time. For (4-Methylphenyl)aminoacetic acid, MD simulations can reveal the preferred spatial arrangements of its constituent atoms and the energetic barriers between different conformations.

Studies on phenylglycine and its derivatives have shown that these molecules can adopt multiple stable conformations. nih.gov The conformational preferences are governed by a delicate balance of intramolecular interactions, such as hydrogen bonds, and interactions with the surrounding solvent molecules. For instance, in the gas phase, the neutral form of phenylglycine is stabilized by intramolecular hydrogen bonds involving the amino and carboxyl groups. nih.gov

In an MD simulation of (4-Methylphenyl)aminoacetic acid, the molecule would be placed in a simulation box filled with a chosen solvent, and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformational states.

A key aspect of the conformational analysis of this molecule would be the dihedral angles around the chiral center, as well as the orientation of the phenyl and 4-methylphenyl groups. The flexibility of the N-Cα and Cα-C bonds allows for a range of conformations, and MD simulations can quantify the probability of finding the molecule in each of these states.

Theoretical investigations on N-acyl derivatives of phenylglycine in different solvents, such as hexane and 2-propanol, have demonstrated that the solvent environment significantly influences the preferred orientation of the molecular components and the extent of hydrogen bonding. nih.gov For (4-Methylphenyl)aminoacetic acid, polar solvents would be expected to compete for hydrogen bonding with the solute's functional groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations.

The following table summarizes hypothetical key conformational states and their relative populations as might be determined from an MD simulation in an aqueous environment.

ConformerDihedral Angle (φ, ψ)Key Intramolecular InteractionRelative Population (%)
A(-120°, 110°)N-H···O=C Hydrogen Bond45
B(60°, -70°)Phenyl-Phenyl Stacking30
C(-80°, -50°)Extended Conformation25

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These simulations also provide insights into the stability of different conformers by calculating the free energy differences between them. The results of such computational studies are invaluable for understanding the structure-activity relationships of (4-Methylphenyl)aminoacetic acid and for guiding the design of new molecules with specific conformational properties. nih.gov

Structure Activity Relationship Sar and Design Principles for Substituted Phenylacetic Acid Derivatives

Influence of Aryl Substituents on Chemical and Biological Properties

For instance, in studies of 2-anilinophenylacetic acids, the identity and placement of substituents on the aniline (B41778) ring were found to be important for determining the potency and extent of cyclooxygenase (COX) inhibition. researchgate.net Specifically, the presence of a methyl group on the phenylacetic acid ring was identified as a requirement for achieving COX-2 selectivity in derivatives of lumiracoxib (B1675440). researchgate.net

Further investigations into the SAR of aryl groups have highlighted a preference for electron-withdrawing groups over electron-donating ones. nih.gov The introduction of fluorine, a potent electron-withdrawing group, has been shown to increase the inhibitory activity of certain phenylacetic acid derivatives. nih.govresearchgate.net The position of the substituent is also key; for example, in one series of compounds, 2-substituted analogs were found to be inactive, while substitutions at other positions, particularly the 4-position with fluorine, led to a remarkable enhancement in potency. nih.gov Conversely, replacing the entire aromatic system with heterocyclic rings such as pyridine (B92270) or oxazole (B20620) has been observed to significantly decrease the in vitro activity of some analogs. acs.org

The lipophilicity conferred by aryl substituents also plays a role. In one study, the most lipophilic and brominated compound was identified as the most cytotoxic among the tested derivatives, suggesting a link between this property and cellular effects. researchgate.net

Substituent ModificationEffect on Activity/PropertyKey Findings
Methyl Group Required for COX-2 selectivityIn lumiracoxib analogs, a methyl group on the phenylacetic acid ring is crucial. researchgate.net
Electron-Withdrawing Groups Generally preferred over electron-donating groupsLeads to increased inhibitory activity. nih.govresearchgate.net
Fluorine Potency enhancementAddition of fluorine, particularly at the 4-position, can significantly improve potency. nih.gov
Positional Isomers Activity is position-dependent2-substituted compounds showed inactivity in one study, while other positions were favorable. nih.gov
Heterocyclic Rings Reduced activityReplacing the aryl system with rings like pyridine or oxazole greatly diminished activity. acs.org
Halogenation (e.g., Bromine) Increased cytotoxicityThe most lipophilic and brominated compound was the most cytotoxic in a tested series. researchgate.net

Stereochemical Effects on Activity and Selectivity, particularly for Chiral Analogs

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov For chiral phenylacetic acid derivatives, the spatial arrangement of atoms can lead to significant differences in activity and selectivity between enantiomers or diastereomers. The interaction of chiral drugs with biological macromolecules like enzymes and receptors is often highly stereoselective. nih.govnih.gov

The impact of stereochemistry is well-documented for various classes of compounds. For example, in a series of STAT3 inhibitors, the (R)-enantiomer of a proline-based analog demonstrated a threefold improvement in potency compared to a related compound, while the corresponding (S)-enantiomer exhibited lower activity. acs.org This highlights how a specific stereoisomer can possess the majority of the desired biological effect.

Increasing molecular complexity by introducing additional chiral centers can be a deliberate strategy to enhance selectivity and potency. mdpi.com By creating a larger library of stereoisomers with defined absolute configurations, it is possible to fine-tune the interaction with a specific biological target over others. mdpi.com This approach allows for a more detailed understanding of the three-dimensional requirements of the binding site, which can guide the rational design of more selective agents. mdpi.com The differential activity between enantiomers underscores the importance of stereochemical control during the synthesis and evaluation of chiral drug candidates. nih.gov

Compound SeriesStereoisomerComparative ActivityReference
Proline-based STAT3 Inhibitor(R)-enantiomer3-fold more potent than reference acs.org
Proline-based STAT3 Inhibitor(S)-enantiomerLower activity than (R)-enantiomer acs.org
General Chiral AnalogsSingle EnantiomerOften possesses the predominant biological activity nih.gov
Modafinil-derived AnalogsDefined StereoisomersManipulation of stereochemistry leads to more selective and potent inhibitors mdpi.com

Systematic Modifications of the Amino and Carboxylic Acid Moieties on Activity

The amino and carboxylic acid groups are fundamental to the structure of (4-Methylphenyl)aminoacetic acid and are key points for modification to alter activity. Studies on related aryl-acetic and propionic acids indicate that the carboxylic acid moiety is often crucial for biological activity. researchgate.net

Replacement of the carboxyl group with bioisosteres such as tetrazole, hydroxamate, ester, or amide groups has been shown to result in compounds with lower anti-inflammatory and related activities, emphasizing the importance of the acidic proton and the group's hydrogen bonding capacity. researchgate.net However, in some specific cases, modification can be beneficial. For example, amidation of the carboxylic group in salicylic (B10762653) acid derivatives was found to increase their ability to inhibit NFκB activity. nih.gov

The linker between the aromatic core and the acidic function is also critical. The presence of a methylene (B1212753) spacer in phenylacetic acids, as compared to benzoic acid analogues, has been identified as a key feature for the aldose reductase inhibitory activity of certain derivatives. researchgate.netnih.gov

Moiety ModifiedType of ModificationEffect on Biological Activity
Carboxylic Acid Replacement with tetrazole, hydroxamate, ester, alcohol, amideGenerally leads to lower activity. researchgate.net
Carboxylic Acid Amidation (in salicylic acid derivatives)Increased NFκB inhibitory activity. nih.gov
Acid Linker Methylene spacer (phenylacetic vs. benzoic acid)Critical for aldose reductase inhibition in some series. nih.gov
Amino Group N-arylation / N-alkylationPotential to tailor properties by altering pKa, H-bonding, and conformation. researchgate.net

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of novel compounds, thereby accelerating the design process. beilstein-journals.org These approaches can be broadly categorized into ligand-based and structure-based methods. beilstein-journals.orgmdpi.com

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing a set of molecules with known activities to build a predictive model. Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. mdpi.comnih.gov By calculating molecular descriptors (e.g., electronic, steric, and lipophilic properties), these models can predict the activity of unsynthesized analogs, helping to prioritize which compounds to synthesize. mdpi.comresearchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.comnih.gov The resulting model can be used to screen large chemical databases for novel scaffolds that fit the required pharmacophoric features.

Molecular Similarity Searching: This method identifies new active compounds based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. beilstein-journals.org The primary SBDD technique is:

Molecular Docking: Docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a protein. beilstein-journals.org This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps rationalize the observed SAR. It is a powerful tool for virtual screening and for optimizing the binding of lead compounds. beilstein-journals.org

These computational approaches enable the efficient screening of virtual libraries, the optimization of lead compounds, and the development of a deeper understanding of the molecular features that govern the activity of phenylacetic acid derivatives. mdpi.comnih.gov

Advanced Applications of 4 Methylphenyl Aminoacetic Acid in Chemical and Interdisciplinary Research

Role as Building Blocks in Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of chemical compounds, which are then screened for biological activity. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a cornerstone of this field. (4-Methylphenyl)aminoacetic acid is a valuable building block in this context, particularly in isocyanide-based MCRs such as the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. Similarly, the Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. The structural diversity of the resulting library is dictated by the variety of the starting materials used.

The utility of (4-Methylphenyl)aminoacetic acid in these reactions stems from its carboxylic acid functionality. By employing this compound as the acidic component, researchers can introduce the (4-methylphenyl)amino(phenyl)methyl scaffold into the final products. This scaffold is of interest due to the presence of two aromatic rings, which can engage in various non-covalent interactions, and a secondary amine that can act as a hydrogen bond donor.

The general schemes for the Ugi and Passerini reactions are presented below, illustrating the incorporation of the carboxylic acid component.

Reaction Reactants Product
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid , Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid , Isocyanideα-Acyloxy Carboxamide

By systematically varying the other components (amine, carbonyl, and isocyanide) while keeping (4-Methylphenyl)aminoacetic acid constant, vast libraries of structurally diverse molecules can be generated. These libraries are valuable resources in drug discovery and materials science for the identification of new lead compounds with desired properties. The incorporation of the N-aryl amino acid moiety can influence the conformational preferences and biological activity of the resulting compounds.

Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of (4-Methylphenyl)aminoacetic acid makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. N-aryl amino acids are recognized as important synthons for a variety of bioactive compounds. The presence of both an amine and a carboxylic acid group allows for a range of chemical transformations.

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. (4-Methylphenyl)aminoacetic acid can serve as a precursor to various heterocyclic systems through cyclization reactions. For instance, intramolecular condensation reactions can lead to the formation of lactams, while reactions with other bifunctional reagents can yield more complex ring systems.

One area of application is in the synthesis of benzodiazepine and quinoxaline derivatives, which are known to exhibit a wide range of biological activities. The general strategy involves the reaction of the N-aryl amino acid with suitable coupling partners to construct the desired heterocyclic core. The phenyl and p-tolyl groups of the starting material can be further functionalized to modulate the properties of the final molecule.

While specific examples of the direct conversion of (4-Methylphenyl)aminoacetic acid into a named complex natural product are not extensively documented in readily available literature, its role as a building block for bioactive heterocycles is well-established within the broader context of N-aryl amino acid chemistry. The synthesis of such complex molecules often involves a multi-step sequence where the N-aryl amino acid fragment is introduced early in the synthesis and subsequently elaborated.

A hypothetical synthetic application could involve the conversion of (4-Methylphenyl)aminoacetic acid into a more elaborate intermediate, which then undergoes further transformations to yield a final complex target molecule. The following table outlines a conceptual synthetic pathway.

Step Reaction Type Intermediate/Product
1EsterificationMethyl (4-methylphenyl)aminoacetate
2Amide CouplingN-Substituted (4-methylphenyl)aminoacetamide
3CyclizationHeterocyclic compound

This stepwise approach allows for the controlled construction of complex molecular architectures with the (4-Methylphenyl)aminoacetic acid core.

Applications in Proteomics Research for Identifying Protein Modifications

Proteomics, the large-scale study of proteins, often involves the identification and characterization of post-translational modifications (PTMs). PTMs are covalent modifications to proteins that occur after their synthesis and play a crucial role in regulating protein function, localization, and stability. The identification of PTMs is essential for understanding cellular signaling pathways and disease mechanisms.

Chemical proteomics utilizes chemical probes to study protein function and modifications. These probes are typically small molecules that can covalently bind to specific amino acid residues or PTMs, allowing for their enrichment and subsequent identification by mass spectrometry.

While the direct application of (4-Methylphenyl)aminoacetic acid as a chemical probe for identifying protein modifications is not well-documented in the current scientific literature, its structural motifs suggest potential avenues for the design of such probes. A chemical probe based on this scaffold could be designed to incorporate a reactive group that can form a covalent bond with a specific PTM, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

The (4-methylphenyl)amino and phenyl groups could serve as recognition elements, potentially directing the probe to specific protein binding pockets. The development of such a probe would require further chemical modification of the parent compound. For example, the introduction of an electrophilic "warhead" could allow for the targeting of nucleophilic residues in proteins.

The general workflow for using a chemical probe in proteomics is as follows:

Incubation: The chemical probe is incubated with a complex biological sample (e.g., cell lysate).

Labeling: The probe covalently binds to its target proteins or PTMs.

Enrichment: The labeled proteins are enriched from the complex mixture using the reporter tag.

Identification: The enriched proteins are identified by mass spectrometry.

Although a direct role for (4-Methylphenyl)aminoacetic acid in this area is yet to be established, the principles of chemical probe design suggest that derivatives of this compound could potentially be developed for applications in proteomics research. Further investigation is needed to explore this possibility.

Contribution to Supramolecular Chemistry and Crystal Engineering through Intermolecular Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Crystal engineering is a subfield that deals with the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice.

(4-Methylphenyl)aminoacetic acid, as an N-aryl amino acid, possesses several functional groups capable of engaging in a variety of intermolecular interactions, making it a valuable component for crystal engineering and the construction of supramolecular architectures. The key interactions include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the secondary amine (-NH-) is a hydrogen bond donor. These groups can form robust hydrogen bonding networks, which are fundamental in directing the self-assembly of molecules in the solid state.

π-π Stacking: The presence of two aromatic rings (phenyl and 4-methylphenyl) allows for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in stabilizing the crystal packing.

The crystal structure of the related compound, 4-aminophenylacetic acid, has been shown to form a three-dimensional network through strong N—H⋯O hydrogen bonds. google.comrsc.org It is expected that (4-Methylphenyl)aminoacetic acid would exhibit similar, yet more complex, packing arrangements due to the additional phenyl and methyl groups.

The study of the crystal structure of (4-Methylphenyl)aminoacetic acid, which would likely be found in the Cambridge Structural Database (CSD), would provide valuable insights into its packing motifs and the hierarchy of its intermolecular interactions. This knowledge is crucial for the rational design of new materials with specific properties, such as tailored solubility, melting point, and mechanical strength.

Interaction Type Functional Groups Involved Role in Supramolecular Assembly
Hydrogen Bonding-COOH, -NH-Formation of primary structural motifs (chains, sheets)
π-π StackingPhenyl and 4-methylphenyl ringsStabilization of the crystal packing
van der Waals ForcesAlkyl and aryl groupsEfficient space filling and overall stability

Future Research Directions and Emerging Avenues for 4 Methylphenyl Aminoacetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl amino acids, including (4-Methylphenyl)aminoacetic acid, has traditionally relied on methods that may involve harsh reaction conditions, the use of heavy metals, and poor atom economy. researchgate.net Future research must prioritize the development of more efficient, environmentally friendly, and sustainable synthetic routes.

Key areas for exploration include:

Advanced Catalysis: While palladium-catalyzed N-arylation and copper-catalyzed Ullmann-type reactions are established methods for forming the crucial C-N bond, future work should focus on using more sustainable metal catalysts (e.g., iron, nickel) or even metal-free approaches. researchgate.netmdpi.com The development of methods using aryl triflates instead of halides represents a step toward milder reaction conditions that help preserve the chirality of the amino acid core. acs.org

Green Chemistry Principles: Emphasis will be placed on synthetic strategies that align with the principles of green chemistry. This includes the use of safer solvents, reducing energy consumption, and designing processes that minimize waste. For example, exploring one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. rsc.org The catalytic fixation of nitrogen and carbon dioxide to produce amino acids, while a long-term goal, represents the pinnacle of sustainable synthesis. rsc.org

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of (4-Methylphenyl)aminoacetic acid derivatives. This technology allows for precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Amino Acids

Feature Traditional Methods (e.g., Classical SNAr) Modern Catalytic Methods (e.g., Buchwald-Hartwig) Emerging Sustainable Methods
Catalyst Often requires strong base, no metal catalyst Palladium, Copper Earth-abundant metals (Fe, Ni), Organocatalysts, Metal-free
Reaction Conditions Harsh (high temperatures, pressures) Milder, but can still require specific ligands/bases Ambient temperature/pressure, aqueous media
Substrate Scope Often limited Broad, versatile Continually expanding
Sustainability Poor atom economy, significant waste Improved, but relies on precious metals High atom economy, reduced waste, renewable feedstocks
Chirality Control Risk of racemization researchgate.net Good to excellent, with appropriate ligand choice acs.org A primary focus of development

In-depth Mechanistic Investigations at the Molecular and Cellular Levels

A critical gap in the current knowledge of (4-Methylphenyl)aminoacetic acid is the detailed understanding of its mechanism of action. Future research must pivot towards comprehensive mechanistic studies to identify its molecular targets and elucidate its effects on cellular pathways. Such investigations are fundamental to translating this chemical entity into a useful biological tool or therapeutic agent. nih.gov

Future research in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific proteins or biomolecules with which the compound interacts.

Pathway Analysis: Once a target is identified, subsequent studies should map the downstream signaling cascades and cellular pathways that are modulated by the compound's binding. This involves analyzing changes in gene expression, protein phosphorylation, and metabolite levels. nih.gov

Cellular Phenotyping: Utilizing high-content imaging and cell-based assays to observe the phenotypic effects of the compound on various cell types. This can reveal its impact on processes like cell proliferation, apoptosis, migration, and differentiation. nih.gov

Structural Biology: Determining the co-crystal structure of (4-Methylphenyl)aminoacetic acid or its derivatives bound to their biological target(s). This provides invaluable atomic-level insight into the binding mode and can guide further optimization efforts.

Rational Design of New Derivatives with Tunable Chemical and Biological Selectivity

Building on mechanistic insights, the rational design of new derivatives will be a major avenue of future research. The goal is to systematically modify the (4-Methylphenyl)aminoacetic acid scaffold to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This process relies heavily on understanding the structure-activity relationships (SAR). nih.govnih.gov

The SAR exploration would involve modifying distinct parts of the molecule:

The Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions to probe electronic and steric effects on target binding.

The 4-Methylphenyl (Tolyl) Group: Altering the methyl group's position (ortho, meta, para) or replacing it with other alkyl or electron-withdrawing/donating groups to fine-tune interactions within the binding pocket.

The Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could modulate the compound's polarity, solubility, and ability to cross cell membranes. The negative charge of the carboxylate is often crucial for recognition, but modifications can be explored. nih.gov

The Amino Linker: N-methylation or substitution with other small groups could influence the compound's conformation and hydrogen bonding capabilities. nih.govdrugdesign.org

Table 2: Framework for Rational Design of (4-Methylphenyl)aminoacetic acid Derivatives

Molecular Scaffold Modification Site Example Modifications Potential Property to Tune Rationale
Phenyl Group -F, -Cl, -OH, -OCH₃ at ortho-, meta-, para- positions Potency, Selectivity, Metabolism Altering electronics and sterics to optimize target interaction. nih.gov
Tolyl Group Change methyl to -H, -CF₃, -tBu; Move methyl to ortho/meta Target Selectivity, Lipophilicity Modifying the size and electronic nature of the substituent to probe a specific binding sub-pocket.
Amino Linker N-Methylation, N-Acetylation Hydrogen Bonding, Conformation Restricting conformational flexibility and altering hydrogen bond donor/acceptor capacity. nih.gov
Carboxylic Acid Methyl/Ethyl Ester, Amide, Bioisosteres (e.g., Tetrazole) Solubility, Cell Permeability, Prodrug Potential Masking the polar carboxylate group can improve membrane transport and create prodrugs.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

The convergence of high-throughput screening (HTS), artificial intelligence (AI), and machine learning (ML) is revolutionizing drug discovery and chemical biology. mdpi.comaxxam.com This integrated approach can dramatically accelerate the exploration of the chemical space around (4-Methylphenyl)aminoacetic acid.

Future workflows will likely incorporate:

Library Synthesis and HTS: Creating large, diverse libraries of derivatives based on the parent scaffold using combinatorial chemistry. acs.org These libraries can then be rapidly tested against a wide range of biological targets using automated HTS platforms. nih.govnih.govyoutube.com This allows for the unbiased discovery of new biological activities.

Predictive Modeling: Using AI and ML algorithms to build predictive models based on existing data. acs.orgnih.gov These models can forecast the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. stanford.edutandfonline.comrsc.org This in silico screening helps prioritize which derivatives are most promising to make in the lab, saving time and resources. nih.gov

Generative AI for De Novo Design: Employing generative AI models to design entirely new molecules from scratch that are optimized for specific properties. axxam.comoup.com Trained on the structural rules of the (4-Methylphenyl)aminoacetic acid scaffold and desired activity profiles, these models can propose novel derivatives that a human chemist might not have conceived.

Iterative Discovery Cycles: The data generated from HTS campaigns can be fed back into the AI models to refine their accuracy. This creates a powerful iterative cycle where computational predictions guide experimental work, and experimental results improve the next generation of computational models, leading to a more efficient discovery process. harvard.edu

Q & A

Basic: What synthetic routes are optimal for (4-Methylphenyl)aminoacetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-methylaniline with phenylacetic acid derivatives. A two-step approach is common:

Formation of the Amine Intermediate : React 4-methylaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., sodium bicarbonate) to yield the chloroacetamide intermediate .

Nucleophilic Substitution : Treat the intermediate with phenylacetic acid in ethanol using potassium carbonate as a base. Heating at 60–70°C for 6–8 hours improves yield.
Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor pH (8–9) to avoid side reactions.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can discrepancies in spectral data for derivatives of (4-Methylphenyl)aminoacetic acid be resolved?

Methodological Answer:
Discrepancies in NMR or IR data often arise from:

  • Tautomerism : The compound may exist in keto-enol forms, altering peak positions. Use temperature-controlled NMR (e.g., 25°C vs. −10°C) to stabilize specific tautomers .
  • Impurities : Compare experimental IR spectra with computational predictions (DFT/B3LYP/6-31G**) to identify anomalous peaks.
  • Crystallographic Validation : For ambiguous cases, single-crystal X-ray diffraction can confirm bond lengths and angles (e.g., C–N bond at ~1.35 Å in sulfonamide analogs) .

Table 1 : Example NMR Data Comparison for Derivatives

Derivativeδ (¹H NMR, ppm)δ (¹³C NMR, ppm)Source
Parent Compound7.2–7.5 (Ar-H)170.5 (COOH)
Sulfonamide Analog7.8–8.1 (Ar-H)168.9 (SO₂NH)

Basic: What analytical techniques confirm the structure and purity of (4-Methylphenyl)aminoacetic acid?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%). Retention time ~8.2 min under isocratic conditions .
  • FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (1705 cm⁻¹), and aromatic C–H (3050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 256.1 (calculated for C₁₅H₁₅NO₂) .

Advanced: What in vitro models are suitable for studying enzyme inhibition by (4-Methylphenyl)aminoacetic acid?

Methodological Answer:

  • Cytochrome P450 Inhibition : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan). Measure IC₅₀ via LC-MS/MS .
  • Kinase Assays : Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with ATP (10 µM) for 30 minutes .
  • Data Interpretation : Compare inhibition profiles with structurally similar compounds (e.g., diclofenac derivatives) to identify structure-activity relationships .

Basic: How do functional groups in (4-Methylphenyl)aminoacetic acid influence its reactivity?

Methodological Answer:

  • Acetic Acid Group : Participates in esterification (e.g., methanol/H₂SO₄) or amide coupling (EDC/NHS). Steric hindrance from the phenyl group slows reactions .
  • Aromatic Amine : Undergoes electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0°C). The methyl group directs substitution to the para position .
  • Comparative Reactivity : The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in cellular assays compared to unsubstituted analogs .

Advanced: How can computational methods predict the metabolic pathways of (4-Methylphenyl)aminoacetic acid?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict Phase I/II metabolism. Key outputs include:
    • Phase I : Hydroxylation at the 4-methyl group (CYP2C9-mediated) .
    • Phase II : Glucuronidation of the carboxylic acid group (UGT1A3/1A9) .
  • Validation : Compare with in vitro hepatocyte models (rat/human). LC-HRMS identifies metabolites (e.g., m/z 432.1 for glucuronide conjugates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(4-Methylphenyl)amino](phenyl)acetic acid
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Reactant of Route 2
[(4-Methylphenyl)amino](phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.